An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-Pyrrolidinyl)piperidine dihydrochloride, a versatile building block in medicinal chemistry. This document details the prevalent synthetic route, experimental protocols, and key analytical data, presented for practical application in a research and development setting.
Chemical Properties and Identification
This section summarizes the fundamental physicochemical properties of 4-(1-Pyrrolidinyl)piperidine and its dihydrochloride salt, crucial for laboratory handling and characterization.
Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 52-57 °C | [4] |
| 53-56 °C | [5][6] | |
| 58-62 °C | [2][7] | |
| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | ≥ 98% (GC) | [2] |
| ≥ 98.5% (GC) | [4] |
Table 2: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [8][9] |
| Molecular Weight | 227.17 g/mol | [10] |
| CAS Number | 4983-39-5 | [9][10] |
| Melting Point | 335-338 °C | [9] |
Synthesis Methodology
The primary route for the synthesis of 4-(1-Pyrrolidinyl)piperidine is through the reductive amination of a protected 4-piperidone with pyrrolidine, followed by deprotection and salt formation. A common precursor is 1-Benzyl-4-piperidone.
Synthesis Workflow
The overall synthetic process can be visualized as a two-step sequence: reductive amination to form the tertiary amine, followed by conversion to the dihydrochloride salt.
Caption: Synthetic workflow for 4-(1-Pyrrolidinyl)piperidine dihydrochloride.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of the free base, 4-(1-Pyrrolidinyl)piperidine, via reductive amination.
Materials:
-
1-Benzyl-4-piperidone
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10%) for debenzylation[3]
-
Methanol or Ethanol[3]
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Reaction Setup: To a solution of 1-Benzyl-4-piperidone (1 equivalent) in an appropriate solvent such as dichloromethane, add pyrrolidine (1.1-1.5 equivalents).
-
Reductive Amination: The mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield crude N-Benzyl-4-(1-pyrrolidinyl)piperidine.
-
Deprotection: The crude product is dissolved in an alcohol like methanol, and palladium on carbon is added. The mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-(1-Pyrrolidinyl)piperidine as the free base. Further purification can be achieved by chromatography or distillation if necessary.
Experimental Protocol: Dihydrochloride Salt Formation
Procedure:
-
Dissolution: The purified 4-(1-Pyrrolidinyl)piperidine free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl or ethereal HCl) is added dropwise with stirring until the solution becomes acidic and a precipitate forms. Typically, slightly more than two equivalents of HCl are used.
-
Isolation: The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield 4-(1-Pyrrolidinyl)piperidine dihydrochloride as a solid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 4-(1-Pyrrolidinyl)piperidine.
Table 3: NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine
A detailed NMR study has been conducted, providing chemical shifts in various deuterated solvents.[11][12] The data below is representative.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H NMR | ~2.9-3.1 | m | CDCl₃ |
| ~2.5-2.7 | m | CDCl₃ | |
| ~1.7-1.9 | m | CDCl₃ | |
| ~1.4-1.6 | m | CDCl₃ | |
| ¹³C NMR | ~60-65 | - | CDCl₃ |
| ~50-55 | - | CDCl₃ | |
| ~45-50 | - | CDCl₃ | |
| ~25-30 | - | CDCl₃ | |
| ¹⁵N NMR | 66.49 | - | Various |
| 37.82 | - | Various |
Note: Specific peak assignments can be complex due to conformational isomers (equatorial and axial). For detailed assignments, refer to specialized studies.[11][12]
Chromatographic Analysis
Gas Chromatography (GC) is often used to assess the purity of the final compound, with commercial sources citing purities of ≥98% or higher.[2]
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the final product.
Applications in Drug Development
4-(1-Pyrrolidinyl)piperidine is a key intermediate in the synthesis of various pharmaceutical agents.[2][7] Its structural motif is found in compounds targeting a range of biological systems. For instance, it has been incorporated into novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists with potential applications in treating metabolic diseases like atherosclerosis.[13] Additionally, derivatives have been synthesized and evaluated for their analgesic properties.[14][15] The versatility of this scaffold makes it a valuable component in the design of new therapeutic agents.
References
- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 4. 4-(1-Pyrrolidinyl)piperidine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 4-(1-ピロリジニル)ピペリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(1-Pyrrolidinyl)piperidine dihydrochloride | C9H20Cl2N2 | CID 21115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4983-39-5 Cas No. | 4-(1-Pyrrolidinyl)piperidine dihydrochloride | Matrix Scientific [matrixscientific.com]
- 10. 4-(pyrrolidin-1-yl)piperidine dihydrochloride | 4983-39-5; 5004-07-9 | Buy Now [molport.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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